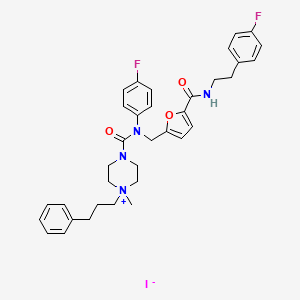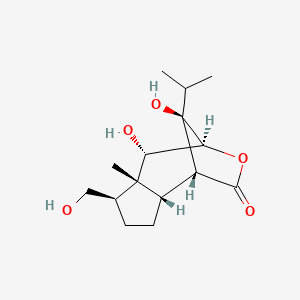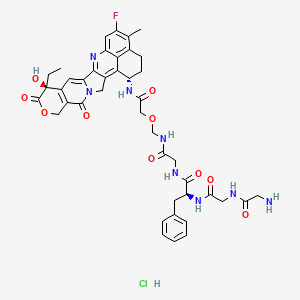
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) is a compound composed of a linker (Gly-Gly-Phe-Gly-NH-O-CO) and Exatecan. Exatecan is a DNA topoisomerase I inhibitor, which is used in cancer research. This compound is primarily used to prepare antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the conjugation of the linker Gly-Gly-Phe-Gly-NH-O-CO with Exatecan. The specific reaction conditions and steps are proprietary and typically involve multiple stages of organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of ADCs and other complex molecules.
Biology: Studied for its effects on cellular processes and DNA topoisomerase I inhibition.
Medicine: Investigated for its potential as a targeted cancer therapy, particularly in the form of ADCs.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications .
Wirkmechanismus
The mechanism of action of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The linker allows for targeted delivery of Exatecan to cancer cells when used in ADCs, enhancing its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deruxtecan: Another ADC cytotoxin with a similar mechanism of action.
Exatecan mesylate dihydrate: A derivative of Exatecan used in similar applications
Uniqueness
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan is unique due to its specific linker composition, which allows for precise targeting and delivery in ADCs. This enhances its therapeutic potential and reduces off-target effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C42H46ClFN8O10 |
|---|---|
Molekulargewicht |
877.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C42H45FN8O10.ClH/c1-3-42(59)26-12-31-38-24(17-51(31)40(57)25(26)18-61-41(42)58)37-28(10-9-23-21(2)27(43)13-29(50-38)36(23)37)48-35(55)19-60-20-47-33(53)15-46-39(56)30(11-22-7-5-4-6-8-22)49-34(54)16-45-32(52)14-44;/h4-8,12-13,28,30,59H,3,9-11,14-20,44H2,1-2H3,(H,45,52)(H,46,56)(H,47,53)(H,48,55)(H,49,54);1H/t28-,30-,42-;/m0./s1 |
InChI-Schlüssel |
TVQVPAWTGTVHQV-SQLCOBTASA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


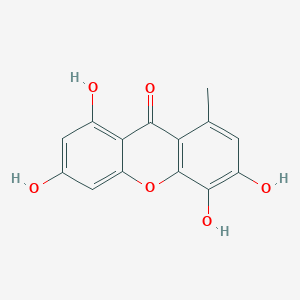
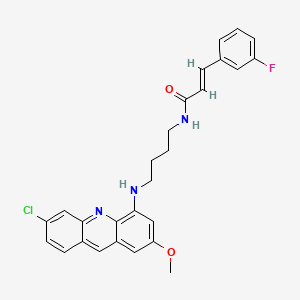
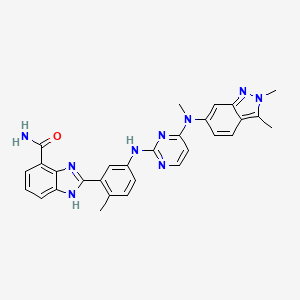
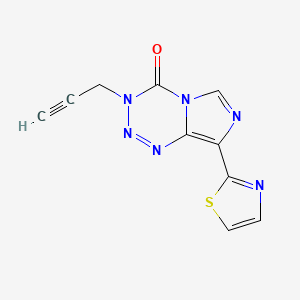

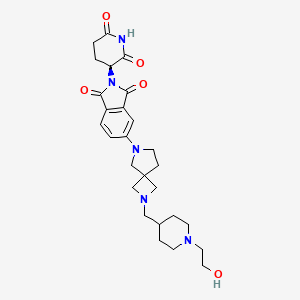

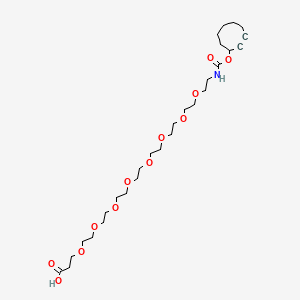
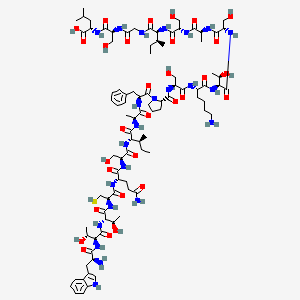
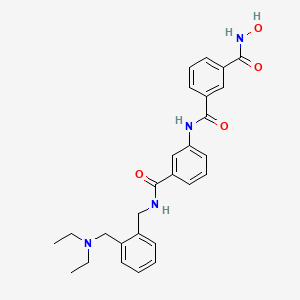
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
